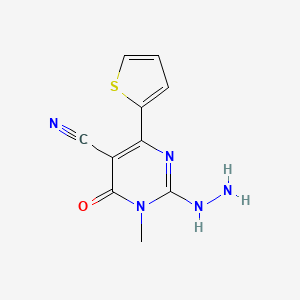
Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)-: is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- typically involves the bromination of a precursor compound followed by acetamidation. One common method includes the bromination of 2-methoxy-4-methylphenylamine using bromine in the presence of a suitable solvent like acetic acid. The resulting bromo compound is then reacted with acetic anhydride to form the acetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and catalysts like palladium.
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products
Substitution: Formation of substituted phenylacetamides.
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-(2-bromo-5-chloro-4-methylphenyl)-
- Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-
- 2-bromo-N-(4-methylphenyl)acetamide
Uniqueness
Acetamide, N-(2-bromo-5-methoxy-4-methylphenyl)- is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties compared to its analogs. The methoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H12BrNO2 |
|---|---|
Molekulargewicht |
258.11 g/mol |
IUPAC-Name |
N-(2-bromo-5-methoxy-4-methylphenyl)acetamide |
InChI |
InChI=1S/C10H12BrNO2/c1-6-4-8(11)9(12-7(2)13)5-10(6)14-3/h4-5H,1-3H3,(H,12,13) |
InChI-Schlüssel |
IVTWCKPPXZBMMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)NC(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


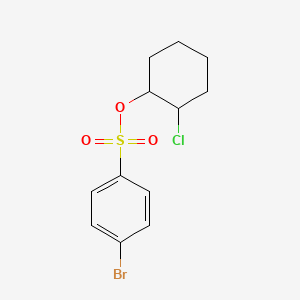
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14009694.png)

![[8-methoxy-3-methyl-1-(propan-2-ylcarbamoyloxymethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B14009701.png)

![4-[(4-Nitrophenyl)sulfanylmethyl]morpholine](/img/structure/B14009709.png)
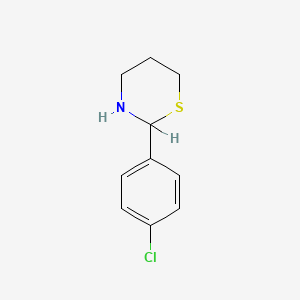
![N~1~,N~6~-Bis[2-(diethylamino)ethyl]hexanediimidic acid](/img/structure/B14009717.png)
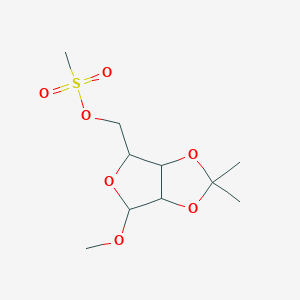
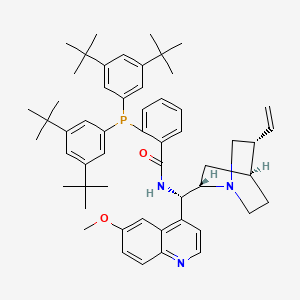

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethanol](/img/structure/B14009744.png)
![Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate](/img/structure/B14009747.png)
